molecular formula C12H17N3O4 B2904312 3-METHOXY-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428358-46-6

3-METHOXY-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2904312
CAS No.: 1428358-46-6
M. Wt: 267.285
InChI Key: OYZLMNCSKDMASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoxazole ring, a pyrrolidinone moiety, and a methoxy group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted synthesis, catalyst-free conditions, and one-pot reactions to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-METHOXY-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to the combination of its isoxazole ring, pyrrolidinone moiety, and methoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-18-10-8-9(19-14-10)12(17)13-5-3-7-15-6-2-4-11(15)16/h8H,2-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZLMNCSKDMASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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